2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-phenyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-12-10-7-4-8-14-11(10)15-13(18)16(12)9-5-2-1-3-6-9/h1-8H,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIFJDMIIROEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526263 | |
| Record name | 3-Phenyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14133-23-4 | |
| Record name | 3-Phenyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Synthesis via Cyclocondensation
The most widely documented method involves microwave irradiation to accelerate the cyclocondensation of methyl 2-aminonicotinate with phenyl isothiocyanate. In a representative procedure, methyl 2-aminonicotinate (200 mg, 1.27 mmol) and phenyl isothiocyanate (0.199 mL, 1.34 mmol) are combined with triethylamine (0.035 mL, 0.24 mmol) in acetonitrile (4 mL) and irradiated at 150°C for 30 minutes . The reaction mixture is cooled in an ice/salt bath, yielding a white precipitate that is filtered and dried. This method achieves a modest 5% yield, attributed to competing side reactions under high-temperature conditions . Notably, the product’s melting point (301–302°C) exceeds literature values (275–276°C), suggesting potential variations in crystallinity or purity .
Conventional Thermal Synthesis with Acid Catalysis
Alternative routes employ prolonged heating in polar aprotic solvents. For example, refluxing methyl 2-aminonicotinate with phenyl isothiocyanate in dimethylformamide (DMF) for 10–15 hours generates the target compound, albeit with similar low yields (5–10%) . The use of DMF as a solvent enhances solubility of intermediates but necessitates rigorous drying to prevent hydrolysis . A comparative study demonstrated that replacing triethylamine with potassium carbonate as a base marginally increases yield to 8%, though side product formation remains a limitation .
Post-Synthetic Modification of Pyrido[2,3-d]pyrimidine Precursors
Indirect synthesis via functionalization of preformed pyrido[2,3-d]pyrimidine scaffolds has been explored. Treatment of 3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one with phosphorus pentasulfide (P₂S₅) in anhydrous toluene introduces the mercapto group at position 2 . This two-step approach achieves higher yields (15–20%) but requires stringent anhydrous conditions to avoid oxidation of the thiol group . Nuclear magnetic resonance (NMR) analysis of intermediates confirms regioselective substitution, with -NMR spectra showing characteristic singlet peaks for the mercapto proton at δ 3.8–4.1 ppm .
Analytical Validation and Spectral Characterization
Rigorous analytical protocols ensure product identity and purity. Fourier-transform infrared (FTIR) spectra of this compound exhibit distinct absorption bands at 2550 cm (S–H stretch) and 1665 cm (C=O stretch) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 255.3 (C₁₃H₉N₃OS) . -NMR (400 MHz, DMSO-d₆) data align with predicted coupling patterns: δ 7.45–8.31 ppm (aromatic protons), δ 4.10 ppm (OCH₃, if present), and δ 13.1 ppm (exchangeable NH proton) .
Challenges in Yield Improvement and Scalability
Despite methodological advances, low yields persist across protocols. Computational modeling identifies the steric hindrance imposed by the phenyl group at position 3 as a primary bottleneck, limiting nucleophilic attack at position 2 . Scale-up attempts (>10 mmol) exacerbate this issue, with yields dropping below 2% due to incomplete cyclization . Future directions may explore flow chemistry or enzymatic catalysis to enhance efficiency.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
| Method | Starting Materials | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Microwave irradiation | Methyl 2-aminonicotinate, PhNCS | 150°C, 0.5 h, acetonitrile | 5 | 95 |
| Thermal reflux | Methyl 2-aminonicotinate, PhNCS | DMF, 10–15 h, 120°C | 8 | 90 |
| Post-synthetic thiolation | 3-Phenylpyrido[2,3-d]pyrimidin-4-one | P₂S₅, toluene, 24 h | 15 | 98 |
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the pyrimidine ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrimidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or phenyl rings .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one exhibits promising anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, suggesting that the compound can induce apoptosis and inhibit cell proliferation.
| Study Reference | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Breast | 12.5 | Apoptosis induction | |
| Lung | 15.0 | Cell cycle arrest | |
| Colon | 10.0 | Inhibition of metastasis |
2. Antimicrobial Properties
The compound has shown antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell walls and inhibiting protein synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | Bactericidal |
| Escherichia coli | 30 µg/mL | Bacteriostatic |
| Candida albicans | 20 µg/mL | Fungicidal |
Biochemical Applications
1. Enzyme Inhibition
this compound has been identified as a potent inhibitor of specific enzymes involved in disease pathways, such as kinases and phosphatases. This inhibition can be crucial for developing targeted therapies.
Case Study:
A study investigated the inhibition of a specific kinase associated with cancer progression, revealing that the compound effectively reduced kinase activity by over 70% at a concentration of 5 µM, highlighting its potential as a therapeutic agent.
2. Proteomics Research
The compound is utilized in proteomics for labeling and studying protein interactions due to its unique thiol group. This application is particularly relevant in understanding protein modifications and interactions in various biological processes.
Mechanism of Action
The mechanism of action of 2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones
Thieno derivatives replace the pyridine ring with a thiophene, altering electronic properties and bioactivity:
Key Differences :
Other Pyrido[2,3-d]pyrimidinones
Anticancer Activity
Antimicrobial Activity
Melanin Modulation
- Thieno[2,3-d]pyrimidinones: Increase melanin content by 150–200% in B16 cells via azepine fragment interactions .
- Pyrido Analogs: No significant melanin modulation reported .
Physicochemical Properties
| Property | Target Compound | Thieno[2,3-d]pyrimidinone (5,6-dimethyl-3-phenyl) |
|---|---|---|
| Molecular Weight | 365 (for 5-Cl derivative) | 342.4 (C₁₉H₁₄N₂OS) |
| Melting Point | >250°C | ~200°C (estimated) |
| LogP (Predicted) | 3.2 | 2.8 |
| Aqueous Solubility | Low (<0.1 mg/mL) | Moderate (0.5–1 mg/mL) |
Key Insight: The pyrido core’s hydrophobicity reduces solubility compared to thieno analogs, impacting bioavailability .
Biological Activity
2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one, with the CAS number 14133-23-4, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by a pyrido-pyrimidine core with a mercapto group, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C13H9N3OS
- Molecular Weight : 255.3 g/mol
- CAS Number : 14133-23-4
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that the compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research conducted on human cancer cell lines revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. A notable study found that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines .
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Preliminary findings suggest that it may act as a phosphodiesterase (PDE) inhibitor, which could have implications for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE enzymes can lead to increased levels of cyclic AMP (cAMP), promoting bronchodilation and anti-inflammatory effects .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against clinical isolates.
- Method : Disc diffusion method was employed on various pathogens.
- Results : The compound exhibited zones of inhibition ranging from 12 to 20 mm, indicating strong antimicrobial effects.
-
Case Study on Anticancer Activity :
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Method : MTT assay was utilized to determine cell viability post-treatment.
- Results : A significant reduction in viability was observed at concentrations above 50 µM.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Method Used | Result |
|---|---|---|---|
| Antimicrobial | S. aureus | Disc diffusion | MIC = 32 µg/mL |
| Antimicrobial | E. coli | Disc diffusion | MIC = 64 µg/mL |
| Anticancer | MCF-7 | MTT assay | Viability reduced by 70% at 50 µM |
| Anticancer | A549 | MTT assay | Viability reduced by 65% at 50 µM |
| Enzyme Inhibition | PDE4 | Enzyme assay | IC50 = 150 nM |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via transamidation followed by intramolecular cyclization. For example, reacting ester amides with ammonia gas under controlled conditions achieves cyclization to form the pyrido[2,3-d]pyrimidinone core (64–93% yields) . One-pot methods using formamide at 140–150°C or Vilsmeier reagent (DMF-POCl₃) under reflux also yield derivatives efficiently (86% yield) .
- Key Variables : Temperature, catalyst (e.g., dry HCl gas), and solvent polarity significantly impact cyclization efficiency.
Q. How is structural characterization of this compound performed, and what spectroscopic data are critical?
- Methodology : Use a combination of ¹H/¹³C NMR, IR, and mass spectrometry . For example:
- ¹H NMR : Peaks at δ 13.14 (br, 1H) and δ 8.24 (m, 2H) confirm mercapto and aromatic protons .
- IR : Bands at ~2539 cm⁻¹ (S-H stretch) and ~1676 cm⁻¹ (C=O) validate functional groups .
- MS : Molecular ion peaks (e.g., m/z 365 [M⁺]) confirm molecular weight .
Q. What initial biological screening models are used to evaluate its bioactivity?
- Methodology : Screen for anti-inflammatory activity via microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition assays (IC₅₀ values) . Antimicrobial activity is tested against bacterial/fungal strains using MIC (minimum inhibitory concentration) assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect its bioactivity and selectivity?
- Methodology :
-
Introduce substituents at the phenyl or pyrimidinone ring (e.g., chloro, methoxy) and compare activity. For example:
-
4-Chlorophenyl derivatives show enhanced mPGES-1 inhibition due to improved hydrophobic interactions .
-
2,5-Dimethoxyphenyl groups increase antimicrobial potency (MIC = 8 µg/mL) .
-
Use SAR (Structure-Activity Relationship) tables to correlate substituents with IC₅₀/MIC values (Table 1).
Table 1: SAR for Selected Derivatives
Substituent Biological Target Activity (IC₅₀/MIC) Reference 4-Chlorophenyl mPGES-1 IC₅₀ = 0.8 µM 2,5-Dimethoxyphenyl E. coli MIC = 8 µg/mL 3,4,5-Trimethoxyphenyl Tyrosinase IC₅₀ = 1.2 µM
Q. What computational strategies are employed to optimize its binding affinity for targets like VEGFR-2 or tyrosinase?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with VEGFR-2’s hinge region or tyrosinase’s active site .
- Validate with MD simulations (100 ns) to assess stability of ligand-protein complexes .
- Example : Hybridization with thieno[2,3-d]pyrimidinone scaffolds improves VEGFR-2 binding by occupying the DFG motif region .
Q. How can contradictions in biological data (e.g., COX-2 vs. mPGES-1 inhibition) be resolved?
- Methodology :
- Use selectivity assays (e.g., COX-1/COX-2 enzymatic panels) to confirm target specificity .
- Compare off-target effects via transcriptomic profiling or kinome-wide screening.
Q. What strategies improve synthetic yield and purity in large-scale reactions?
- Methodology :
- Optimize one-pot syntheses (e.g., HCl gas catalysis) to reduce intermediates and improve atom economy (yields up to 98%) .
- Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .
Methodological Resources
-
Synthetic Protocols :
-
Analytical Tools :
- HPLC-MS for purity assessment (≥95%).
- X-ray crystallography to resolve stereochemical ambiguities (if crystalline derivatives are obtainable).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
